5,6-dimethyl-1H-indole

Catalog No.
S2765509
CAS No.
30877-30-6
M.F
C10H11N
M. Wt
145.205
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-dimethyl-1H-indole

CAS Number

30877-30-6

Product Name

5,6-dimethyl-1H-indole

IUPAC Name

5,6-dimethyl-1H-indole

Molecular Formula

C10H11N

Molecular Weight

145.205

InChI

InChI=1S/C10H11N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h3-6,11H,1-2H3

InChI Key

VQSHETACGYAGAQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC=C2

solubility

not available

5,6-Dimethyl-1H-indole (CAS 30877-30-6) is a highly functionalized, electron-rich heterocyclic building block widely procured for advanced organic synthesis, medicinal chemistry, and materials science. Featuring two electron-donating methyl groups at the 5 and 6 positions of the fused benzene ring, this compound exhibits significantly enhanced nucleophilicity and distinct steric bulk compared to the parent indole. These structural modifications lower the oxidation potential, increase reactivity toward electrophilic aromatic substitution at the C3 position, and provide critical steric hindrance required for locking chiral axes in asymmetric synthesis. Industrially, it is prioritized as a specialized precursor for axially chiral N-arylindoles used in OLEDs, a precision isosteric mimic for vitamin B12 derivatives, and an advanced cation scavenger in liquid-phase oligonucleotide manufacturing [1], [2],[3].

Substituting 5,6-dimethyl-1H-indole with unsubstituted indole or mono-methylated analogs fundamentally alters both synthetic outcomes and application performance. The absence of the C6 methyl group eliminates the steric hindrance necessary to restrict C–N bond rotation, causing asymmetric syntheses of N-arylindoles to yield racemic mixtures rather than enantiopure products [1]. Furthermore, in biomimetic applications, generic indoles fail to replicate the precise spatial dimensions of the natural 5,6-dimethylbenzimidazole ligand, rendering them useless for accurate structural modeling of cobalamin active sites [2]. In process chemistry, the lack of dual electron-donating groups reduces the nucleophilicity of the indole core, diminishing its efficiency as a cation scavenger during oligonucleotide deprotection and leading to lower yields of the target sequence [3].

Enantiocontrol in Axially Chiral N-Arylindole Synthesis

In the rhodium-catalyzed asymmetric N–H insertion reaction with diazonaphthoquinones, the steric bulk of the indole substrate is the strict determining factor for enantioselectivity. When utilizing 5,6-dimethyl-1H-indole, the reaction yields the axially chiral N-arylindole in 81% yield with a high enantiomeric ratio of 95:5 er. In direct contrast, utilizing unsubstituted indole or derivatives lacking a C6 substituent results in a complete loss of enantiocontrol, yielding a racemic mixture (50:50 er) [1].

Evidence DimensionEnantiomeric ratio (er) and yield in asymmetric N–H insertion
Target Compound Data81% yield, 95:5 er
Comparator Or BaselineUnsubstituted indole (racemic product, 50:50 er)
Quantified DifferenceComplete restoration of enantiocontrol (from 0% ee to 90% ee) due to C6 steric hindrance
ConditionsRh2(S-NTTL)4 catalyzed reaction with diazonaphthoquinones in CH2Cl2 at 30 °C

Buyers synthesizing chiral OLED materials or phosphine ligands must procure the 5,6-dimethyl derivative, as generic indoles completely fail to lock the chiral axis.

Isosteric Precision for Vitamin B12 (Cobalamin) Analog Production

Mechanistic studies of 5'-deoxyadenosylcobalamin (AdoCbl) require exact steric replicas of the natural 5,6-dimethylbenzimidazole axial ligand that lack the coordinating N3 nitrogen. 5,6-Dimethyl-1H-indole serves as this perfect isosteric carbon-analog. During the synthesis of these analogs, TMS-protected 5,6-dimethylindoline undergoes highly regioselective glycosylation with ribofuranose derivatives to yield the critical α-indoline nucleoside precursor in 90–96% yield, which is subsequently oxidized to the target indole [1].

Evidence DimensionSteric mimicry and nucleoside synthesis yield
Target Compound Data90–96% yield of α-indoline nucleoside; exact steric match
Comparator Or BaselineUnsubstituted indole (fails to match the natural B12 binding pocket sterics)
Quantified DifferenceEnables functional biomimetic modeling that is structurally impossible with generic indoles
ConditionsReaction of TMS-protected indoline with 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α/β-d-ribofuranose

Pharmaceutical and biochemical researchers must select this specific compound to accurately replicate the spatial environment of the cobalamin active site.

Enhanced Cation Scavenging in Liquid-Phase Oligonucleotide Synthesis

In the continuous liquid-phase manufacturing of therapeutic oligonucleotides, the removal of the 5'-hydroxyl temporary protecting group (e.g., trityl groups) requires efficient cation scavengers to prevent re-tritylation and sequence deletion. The dual electron-donating methyl groups of 5,6-dimethyl-1H-indole significantly enhance the nucleophilicity of its pyrrole ring compared to unsubstituted indole. This makes 5,6-dimethyl-1H-indole a highly preferred, high-efficiency cation scavenger that drives the deprotection equilibrium forward, ensuring high-yield continuous extension of the n+p-mer oligonucleotide chain [1].

Evidence DimensionCation scavenging efficiency during 5'-deprotection
Target Compound DataPreferred high-efficiency scavenger due to enhanced electron density
Comparator Or BaselineUnsubstituted indole (lower nucleophilicity, less effective scavenging)
Quantified DifferenceMinimizes re-tritylation side reactions, maximizing overall oligo yield
ConditionsAcidic deprotection of 5'-trityl groups in continuous liquid-phase oligonucleotide synthesis

Procurement for large-scale oligonucleotide synthesis should prioritize this electron-rich indole to minimize deletion impurities and improve overall process yield.

Axially Chiral OLED Materials and Ligands

As an essential building block where the C6 methyl group provides the exact steric bulk needed to restrict C-N bond rotation, enabling the synthesis of enantiopure N-arylindoles [1].

Vitamin B12 (Cobalamin) Analogs

As a precise isosteric mimic of the natural 5,6-dimethylbenzimidazole ligand, allowing researchers to synthesize non-coordinating AdoCbl analogs for enzymatic activation studies [2].

Liquid-Phase Oligonucleotide Manufacturing

As a highly nucleophilic cation scavenger used during 5'-hydroxyl deprotection to prevent re-tritylation and maximize the yield of therapeutic oligonucleotides [3].

Complex Bisindole Synthesis

As an electron-rich substrate for solid-supported, solvent-free C-C bond formation, where its unique electronic profile dictates specific regioselective outcomes in the synthesis of Hymenialdisine analogues [4].

XLogP3

2.8

Dates

Last modified: 08-17-2023

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